Sodium lauryl ether sulfate
Overview
Description
It is known for its excellent cleaning and foaming properties, making it a common ingredient in products such as shampoos, soaps, toothpaste, and detergents . The compound consists of a long hydrophobic chain of 12 carbon atoms (lauryl group), a sulfate group, and an ethoxylated chain of variable length .
Scientific Research Applications
Lauryl ether sulfate sodium has a wide range of scientific research applications:
Preparation Methods
Lauryl ether sulfate sodium is synthesized through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil . The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, forming an ethoxylate. This ethoxylate is then converted into a half ester of sulfuric acid and neutralized with sodium hydroxide to produce lauryl ether sulfate sodium . The industrial production process typically involves the following steps:
Ethoxylation: Dodecyl alcohol reacts with ethylene oxide under controlled conditions to form ethoxylated alcohol.
Sulfation: The ethoxylated alcohol is treated with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Neutralization: The sulfate ester is neutralized with sodium hydroxide to produce lauryl ether sulfate sodium.
Chemical Reactions Analysis
Lauryl ether sulfate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles. Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, and sodium hydroxide.
Mechanism of Action
Lauryl ether sulfate sodium acts as a surfactant by lowering the surface tension of water, allowing it to mix more easily with oils and other nonpolar substances . This enables the effective removal of dirt and oil from surfaces. The compound’s amphiphilic nature allows it to align at the interface between water and oil, forming micelles that encapsulate and emulsify nonpolar substances . Additionally, it has protein-denaturing properties and can disrupt cell membranes, making it useful in biological applications .
Comparison with Similar Compounds
Lauryl ether sulfate sodium is often compared with other surfactants such as sodium lauryl sulfate and ammonium lauryl sulfate . While all three compounds are effective surfactants, lauryl ether sulfate sodium is less irritating to the skin and eyes compared to sodium lauryl sulfate . This makes it a preferred choice in personal care products. Similar compounds include:
Sodium lauryl sulfate: An anionic surfactant with similar cleaning properties but higher irritation potential.
Ammonium lauryl sulfate: Another anionic surfactant with similar properties but different solubility characteristics.
Sodium pareth sulfate: A surfactant with similar applications but different ethoxylation levels.
Lauryl ether sulfate sodium’s unique combination of effective cleaning, foaming properties, and lower irritation potential makes it a valuable ingredient in various applications.
Properties
IUPAC Name |
disodium;1-dodecoxydodecane;sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVRDGHCVNAOIN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Na2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68585-34-2 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C10-16, ethoxylated, sulfates, sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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